3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its nitrophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Production of amino derivatives and other reduced forms.
Substitution: Generation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazole ring play crucial roles in its biological activity, influencing various biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to receptors on cell surfaces, triggering biological responses.
Comparison with Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the pyrazole ring.
Pyrazole-4-carboxylic acid: Similar but without the nitrophenyl group.
Other Nitrophenyl Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of the nitrophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-5-11-12-9(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICPTATNWDOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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